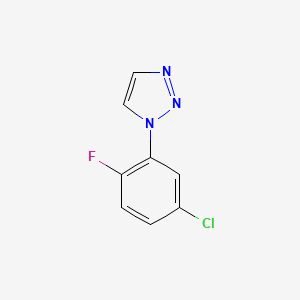

1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazole

Description

1-(5-Chloro-2-fluorophenyl)-1H-1,2,3-triazole is a halogenated triazole derivative characterized by a 1,2,3-triazole core substituted with a 5-chloro-2-fluorophenyl group. The compound’s structure combines electron-withdrawing substituents (Cl and F) on the aromatic ring, which influence its electronic properties, solubility, and intermolecular interactions. Such methods ensure regioselectivity and high yields, making them industrially viable for pharmaceutical and agrochemical applications .

Properties

IUPAC Name |

1-(5-chloro-2-fluorophenyl)triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN3/c9-6-1-2-7(10)8(5-6)13-4-3-11-12-13/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKPFMNVGNZKDQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N2C=CN=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions. The general reaction conditions include:

Reagents: Azide and alkyne precursors, copper(I) catalyst.

Solvent: Common solvents include ethanol or water.

Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-fluorophenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The triazole ring can be subjected to oxidation or reduction under specific conditions.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazoles, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

The applications of "1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazole" are tied to the broader uses of fluorinated triazoles in medicinal chemistry and drug development . Triazoles, including 1,2,3-triazoles, are simple five-membered heterocycles with three nitrogen atoms, found in both natural and synthetic molecules, giving a broad spectrum of biological properties . The inclusion of fluorine into triazole derivatives can enhance their pharmacological activity, making them promising drug candidates .

General Applications of Triazoles and Fluorinated Triazoles

- Biological activities Triazoles and their derivatives possess antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

- Drug development Fluorinated triazoles have attracted attention in pharmaceutical and medicinal sciences because they can have enhanced biological activities compared to their non-fluorinated counterparts .

- Enzyme inhibition Fluorinated triazoles have been studied for their inhibitory effects on enzymes such as DHFR (dihydrofolate reductase) and thymidylate synthase (TS), which are important in cancer treatment .

Specific Examples and Case Studies

While the search results do not provide specific case studies for "this compound," they do highlight relevant research on related compounds:

- Anticancer activity Fluorinated triazoles have been evaluated for anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. The position of fluorine-containing groups can play a major role in the anticancer activity .

- Inhibition of cancer cell growth Perfluorodecyltriazole-substituted nucleosides have shown anticancer effects by inhibiting thymidylate synthase (TS), a key enzyme in cancer cell growth .

- Structure-activity relationship Fluoro-substituted aryl moieties can affect the cytotoxicity of triazoles, especially when present on the C-4 position . Replacement of a CH3 group by a CF3 group at the 5-C position of triazole can also increase activity .

- hAChE inhibitors Quinoline–1,2,3-triazole conjugates have demonstrated inhibition of hAChE (human acetylcholinesterase), suggesting potential applications in neurology .

Related compounds

- 1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid This compound has a molecular weight of 241.61 g/mol and the molecular formula C9H5ClFN3O2 .

- N-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide This compound has a molecular weight of 240.62 g/mol and the molecular formula C9H6ClFN4O .

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The presence of the chloro and fluoro substituents can enhance its binding affinity to certain enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pharmacological Activity

The biological activity of triazole derivatives is highly dependent on substituent identity and position. Key comparisons include:

Key Observations :

- Halogen Effects: Chlorine and fluorine substituents enhance binding to therapeutic targets via hydrophobic and electrostatic interactions. For example, the 4-chlorophenyl group in S8000011 confers higher IMPDH binding affinity than non-halogenated analogs . Similarly, 4-fluorobenzyl derivatives (e.g., compound 24) exhibit superior protease inhibition compared to chlorobenzyl analogs (compound 25), likely due to fluorine’s stronger electronegativity .

- Positional Effects : Substitution at the 2- and 4-positions of the phenyl ring (e.g., 2,4-dichlorophenyl in 9g/9h) improves antifungal activity by optimizing steric compatibility with CYP51 .

Physicochemical and Pharmacokinetic Properties

- Serum Albumin Binding : Triazoles like BPTA and NPTA bind to human serum albumin (HSA) via hydrophobic cavities and hydrogen bonds (e.g., with Arg222), enabling efficient drug transport . Binding constants (K ~10⁴ M⁻¹) suggest moderate-to-strong affinity .

- Antimicrobial Activity : Chlorinated triazoles (e.g., 9g/9h) show broad-spectrum antifungal activity (MIC₉₀: 0.5–2 μg/mL), while fluorinated derivatives (e.g., compound 5g) inhibit plant pathogens like Sclerotinia sclerotiorum at 50 mg/L .

Biological Activity

1-(5-Chloro-2-fluorophenyl)-1H-1,2,3-triazole is a member of the triazole family, characterized by a five-membered ring containing three nitrogen atoms. The presence of chlorine and fluorine substituents on the phenyl ring significantly influences its biological properties and reactivity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula : CHClFN

- Molecular Weight : 233.61 g/mol

- CAS Number : 1153905-51-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can inhibit enzyme activities and disrupt metabolic pathways in various microorganisms and cancer cells. The compound's lipophilicity, enhanced by its halogen substitutions, allows for better membrane penetration and bioavailability.

Antimicrobial Activity

Research indicates that triazole derivatives possess significant antimicrobial properties. Studies have shown that this compound exhibits potent activity against a range of pathogens, including bacteria and fungi. The mechanism involves the inhibition of essential enzymes in microbial metabolic pathways.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

| Cancer Cell Line | IC (µM) |

|---|---|

| HeLa | 5.0 |

| MCF-7 | 3.5 |

| A549 | 4.8 |

Study on Anti-inflammatory Effects

A recent study explored the anti-inflammatory properties of triazole derivatives, including this compound. The compound was shown to reduce nitric oxide (NO) production in TNF-α stimulated renal cells, indicating its potential as an anti-inflammatory agent.

DprE1 Inhibition for Tuberculosis Treatment

Another significant research effort focused on designing triazole-based compounds as inhibitors of DprE1, an enzyme critical for Mycobacterium tuberculosis survival. The study found that certain derivatives exhibited IC values as low as 2.2 µM against DprE1, highlighting the therapeutic potential of triazoles in combating tuberculosis.

Q & A

Q. What are the most reliable synthetic routes for preparing 1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazole?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and regioselective method. For example, substituted benzyl azides can react with terminal alkynes under mild conditions (e.g., aqueous/organic solvent mixtures, room temperature) to yield 1,4-disubstituted triazoles with >95% purity . Chromatographic purification (e.g., gradient elution with CH₂Cl₂-MeOH) and HPLC are critical for isolating the target compound, with yields ranging from 63% to 76% depending on substituents .

Q. How can the purity and structural integrity of this triazole derivative be validated?

Combined analytical techniques are essential:

- 1H/13C NMR : Confirm regiochemistry and substituent placement. For example, the triazole proton typically resonates at δ 7.8–8.2 ppm, while aromatic protons from the 5-chloro-2-fluorophenyl group appear between δ 7.0–7.5 ppm .

- HRMS : Validate molecular formula (e.g., C₈H₅ClFN₃ requires m/z 211.0158) .

- HPLC : Ensure >95% purity using reverse-phase columns (e.g., C18) with UV detection at 254 nm .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Antimicrobial screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values). Triazole derivatives often show MICs in the 8–64 µg/mL range .

- Cytotoxicity assays : Use MTT/WST-1 protocols on cancer cell lines (e.g., MCF-7). IC₅₀ values below 10 µM indicate promising activity .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this triazole?

- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to analyze bond angles/charges. The triazole ring exhibits partial aromaticity, with Fukui indices highlighting nucleophilic sites (e.g., N2) for functionalization .

- Conformational analysis : Rotational barriers around the C–N bond (e.g., 5–8 kcal/mol) influence molecular flexibility and binding to biological targets .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

- Variable temperature NMR : Resolve overlapping signals (e.g., aromatic protons) by cooling to –40°C.

- 2D NMR (COSY, HSQC) : Assign ambiguous peaks; for example, HMBC correlations between triazole C4 and the benzyl CH₂ group confirm regiochemistry .

Q. How can structure-activity relationships (SAR) guide derivative design?

Q. What crystallographic insights exist for related triazole derivatives?

- Hirshfeld surface analysis : Reveals intermolecular interactions (e.g., C–H···F, π-π stacking) in analogs like 1-(perfluorophenyl)-1H-1,2,3-triazole. These interactions stabilize crystal packing and influence solubility .

- X-ray diffraction : Bond lengths (e.g., N–N = 1.34 Å) and angles confirm the triazole’s planar geometry .

Q. How can reaction conditions be optimized for scale-up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.